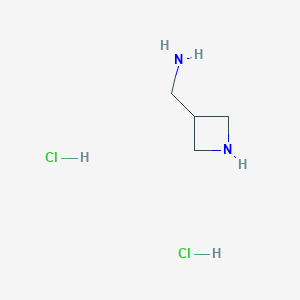
Azetidin-3-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.06 g/mol . It is a heterocyclic amine, specifically an azetidine derivative, and is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-ylmethanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis . These methods ensure high purity and consistent quality, which are essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-3-ylmethanone, while reduction may produce azetidin-3-ylmethanol .
Scientific Research Applications
Azetidin-3-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.
Oxetane derivatives: Similar four-membered heterocycles with different reactivity and stability profiles.
Uniqueness
Azetidin-3-ylmethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions .
Properties
CAS No. |
221095-80-3 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
azetidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3,5H2;1H |
InChI Key |
AXLCTJVEKFLWLD-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CN.Cl.Cl |
Canonical SMILES |
C1C(CN1)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



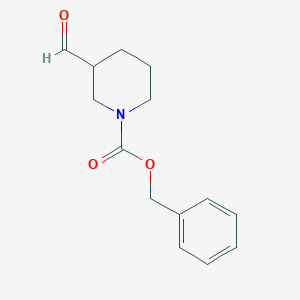
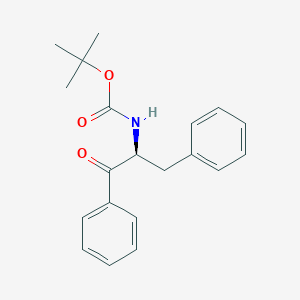
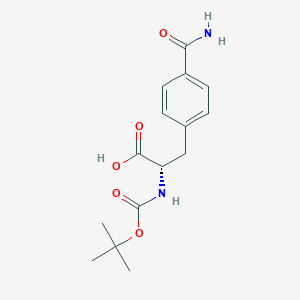
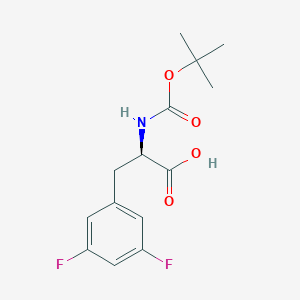
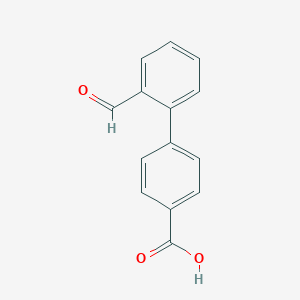
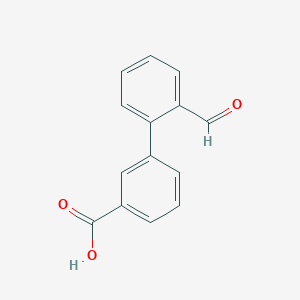
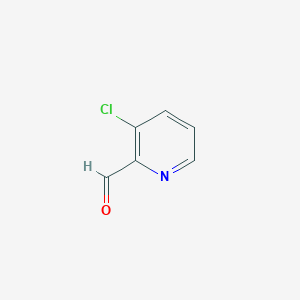
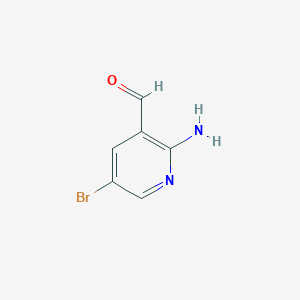

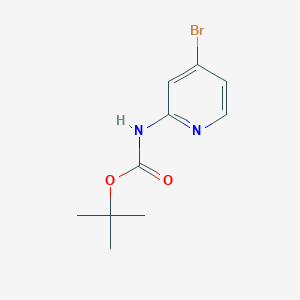
![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)
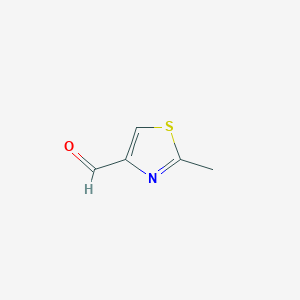
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
